molecular formula C15H21NO B14303236 N-(1-Phenylhexyl)prop-2-enamide CAS No. 112242-38-3

N-(1-Phenylhexyl)prop-2-enamide

Cat. No.: B14303236
CAS No.: 112242-38-3
M. Wt: 231.33 g/mol
InChI Key: NSCYQYCJWKDXLC-UHFFFAOYSA-N
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Description

N-(1-Phenylhexyl)prop-2-enamide is an organic compound with a unique structure that combines a phenyl group, a hexyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Phenylhexyl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylhexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylhexyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(1-Phenylhexyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-Phenylhexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Phenylhexyl)prop-2-enamide is unique due to its specific combination of phenyl, hexyl, and prop-2-enamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

112242-38-3

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(1-phenylhexyl)prop-2-enamide

InChI

InChI=1S/C15H21NO/c1-3-5-7-12-14(16-15(17)4-2)13-10-8-6-9-11-13/h4,6,8-11,14H,2-3,5,7,12H2,1H3,(H,16,17)

InChI Key

NSCYQYCJWKDXLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)NC(=O)C=C

Origin of Product

United States

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